molecular formula C13H11N3O3 B258226 3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-6-methyl-2-pyridinyl methyl ether

3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-6-methyl-2-pyridinyl methyl ether

Katalognummer: B258226
Molekulargewicht: 257.24 g/mol
InChI-Schlüssel: CWWOHKJSFMAKHS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-6-methyl-2-pyridinyl methyl ether is a heterocyclic compound that contains a furan ring, an oxadiazole ring, and a pyridine ring

Eigenschaften

Molekularformel

C13H11N3O3

Molekulargewicht

257.24 g/mol

IUPAC-Name

5-(furan-2-yl)-3-(2-methoxy-6-methylpyridin-3-yl)-1,2,4-oxadiazole

InChI

InChI=1S/C13H11N3O3/c1-8-5-6-9(12(14-8)17-2)11-15-13(19-16-11)10-4-3-7-18-10/h3-7H,1-2H3

InChI-Schlüssel

CWWOHKJSFMAKHS-UHFFFAOYSA-N

SMILES

CC1=NC(=C(C=C1)C2=NOC(=N2)C3=CC=CO3)OC

Kanonische SMILES

CC1=NC(=C(C=C1)C2=NOC(=N2)C3=CC=CO3)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-6-methyl-2-pyridinyl methyl ether typically involves the reaction of furan-2-carboxylic acid hydrazide with appropriate reagents to form the oxadiazole ring, followed by further functionalization to introduce the methoxy and methyl groups on the pyridine ring . The reaction conditions often include the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency. The use of renewable starting materials and environmentally friendly solvents is also emphasized in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-6-methyl-2-pyridinyl methyl ether can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of specific solvents to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives, while substitution reactions can yield a variety of functionalized pyridine derivatives .

Wissenschaftliche Forschungsanwendungen

3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-6-methyl-2-pyridinyl methyl ether has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and catalysts .

Wirkmechanismus

The mechanism of action of 3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-6-methyl-2-pyridinyl methyl ether involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors to exert its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-6-methyl-2-pyridinyl methyl ether is unique due to its specific combination of furan, oxadiazole, and pyridine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.